(1-Cyclopropyl-4-methoxypiperidin-4-yl)methanamine
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Overview
Description
(1-Cyclopropyl-4-methoxypiperidin-4-yl)methanamine is a chemical compound with the molecular formula C10H20N2O It is a piperidine derivative, characterized by the presence of a cyclopropyl group and a methoxy group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopropyl-4-methoxypiperidin-4-yl)methanamine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents such as diazomethane or cyclopropylcarbinol.
Methoxylation: The methoxy group is introduced through an O-methylation reaction, typically using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1-Cyclopropyl-4-methoxypiperidin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as secondary or tertiary amines.
Substitution: The methoxy and cyclopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce secondary amines.
Scientific Research Applications
(1-Cyclopropyl-4-methoxypiperidin-4-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (1-Cyclopropyl-4-methoxypiperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (1-Cyclopropyl-4-hydroxypiperidin-4-yl)methanamine
- (1-Cyclopropyl-4-ethoxypiperidin-4-yl)methanamine
- (1-Cyclopropyl-4-methoxypiperidin-4-yl)ethanamine
Uniqueness
(1-Cyclopropyl-4-methoxypiperidin-4-yl)methanamine is unique due to the presence of both the cyclopropyl and methoxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H20N2O |
---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
(1-cyclopropyl-4-methoxypiperidin-4-yl)methanamine |
InChI |
InChI=1S/C10H20N2O/c1-13-10(8-11)4-6-12(7-5-10)9-2-3-9/h9H,2-8,11H2,1H3 |
InChI Key |
ASNCOSHQMOMFRB-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCN(CC1)C2CC2)CN |
Origin of Product |
United States |
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